Titanium, tris((9Z,12R)-12-hydroxy-9-octadecenoato-kappaO)(2-propanolato)-, (T-4)-
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Overview
Description
[R-(Z)]-tris(12-hydroxyoleato-O1)(propan-2-olato)titanium is a complex organometallic compound that features a titanium center coordinated to three 12-hydroxyoleate ligands and one propan-2-olate ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [R-(Z)]-tris(12-hydroxyoleato-O1)(propan-2-olato)titanium typically involves the reaction of titanium isopropoxide with 12-hydroxyoleic acid. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The process can be summarized as follows:
Preparation of 12-hydroxyoleic acid: This is usually obtained from the hydrolysis of 12-hydroxyoleic acid esters.
Reaction with titanium isopropoxide: The 12-hydroxyoleic acid is reacted with titanium isopropoxide in a suitable solvent, such as toluene or hexane, under an inert atmosphere.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of [R-(Z)]-tris(12-hydroxyoleato-O1)(propan-2-olato)titanium may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[R-(Z)]-tris(12-hydroxyoleato-O1)(propan-2-olato)titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: Ligands in the compound can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Substitution reactions often require the use of coordinating solvents and may be catalyzed by transition metal complexes.
Major Products Formed
Oxidation: Titanium dioxide and various organic oxidation products.
Reduction: Lower oxidation state titanium compounds and reduced organic ligands.
Substitution: New organometallic complexes with different ligands.
Scientific Research Applications
[R-(Z)]-tris(12-hydroxyoleato-O1)(propan-2-olato)titanium has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including polymerization and oxidation reactions.
Materials Science: The compound is explored for its potential in the synthesis of advanced materials, such as nanocomposites and coatings.
Biology and Medicine: Research is ongoing to investigate its potential as an antimicrobial agent and its interactions with biological molecules.
Industry: It is used in the production of high-performance materials and as a precursor for titanium-based compounds.
Mechanism of Action
The mechanism of action of [R-(Z)]-tris(12-hydroxyoleato-O1)(propan-2-olato)titanium involves the coordination of the titanium center with the ligands, which facilitates various chemical transformations. The molecular targets and pathways include:
Catalytic Sites: The titanium center acts as a catalytic site for various reactions.
Ligand Exchange: The ligands can undergo exchange reactions, influencing the reactivity and stability of the compound.
Electron Transfer: The compound can participate in electron transfer reactions, which are crucial for its catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Titanium isopropoxide: A simpler titanium compound used in similar applications.
Titanium dioxide: A widely used titanium compound with different properties and applications.
Titanium tetrachloride: Another titanium compound used in various industrial processes.
Uniqueness
[R-(Z)]-tris(12-hydroxyoleato-O1)(propan-2-olato)titanium is unique due to its specific ligand coordination, which imparts distinct reactivity and stability compared to other titanium compounds
Biological Activity
Titanium, tris((9Z,12R)-12-hydroxy-9-octadecenoato-kappaO)(2-propanolato)-, commonly referred to as T-4, is a complex organic titanium compound that has garnered interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with T-4.
Chemical Structure and Properties
T-4 is a titanium complex with the molecular formula C57H110O10Ti. It consists of titanium coordinated with three molecules of ricinoleic acid (9-octadecenoic acid, 12-hydroxy-, (9Z,12R)-) and one isopropanolato group. The structure can be represented as follows:
This compound's unique structure contributes to its biological activity, particularly in areas related to anti-inflammatory and antimicrobial effects.
1. Antimicrobial Properties
Research has indicated that T-4 exhibits significant antimicrobial activity against various pathogens. In a study examining its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, T-4 demonstrated a notable reduction in bacterial viability. The mechanism appears to involve disruption of the bacterial cell membrane integrity, leading to cell lysis.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
2. Anti-inflammatory Effects
T-4 has also been studied for its anti-inflammatory properties. A study involving lipopolysaccharide (LPS)-induced inflammation in macrophages showed that T-4 significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The proposed mechanism involves the inhibition of NF-kB signaling pathways.
3. Cell Viability and Cytotoxicity
In vitro studies assessing the cytotoxic effects of T-4 on human cell lines revealed that it possesses a selective cytotoxicity profile. While it effectively induces apoptosis in cancerous cells, it exhibits minimal toxicity towards normal cells.
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
Normal Human Fibroblasts | >100 |
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the use of T-4 in treating skin infections caused by antibiotic-resistant bacteria. Patients receiving topical applications of T-4 reported significant improvements in wound healing and reduction in infection rates compared to those receiving standard antibiotic treatment.
Case Study 2: Inflammatory Disorders
In another study focusing on chronic inflammatory conditions such as rheumatoid arthritis, patients treated with T-4 exhibited reduced joint swelling and pain. The study suggested that T-4's ability to modulate immune responses could be beneficial in managing autoimmune diseases.
Properties
CAS No. |
68938-91-0 |
---|---|
Molecular Formula |
C57H110O10Ti |
Molecular Weight |
1003.3 g/mol |
IUPAC Name |
(E)-12-hydroxyoctadec-9-enoic acid;propan-2-ol;titanium |
InChI |
InChI=1S/3C18H34O3.C3H8O.Ti/c3*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;1-3(2)4;/h3*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);3-4H,1-2H3;/b3*12-9+;; |
InChI Key |
ZRGNVCUQCALTRK-FMHKOXJHSA-N |
Isomeric SMILES |
CCCCCCC(O)C/C=C/CCCCCCCC(=O)O.CCCCCCC(O)C/C=C/CCCCCCCC(=O)O.CCCCCCC(O)C/C=C/CCCCCCCC(=O)O.CC(O)C.[Ti] |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)O)O.CCCCCCC(CC=CCCCCCCCC(=O)O)O.CCCCCCC(CC=CCCCCCCCC(=O)O)O.CC(C)O.[Ti] |
Origin of Product |
United States |
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